Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-
Overview
Description
Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)- is a useful research compound. Its molecular formula is C15H22Cl2N4O and its molecular weight is 345.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the potential of compounds similar to the specified chemical in cardiac electrophysiological applications. For instance, N-substituted imidazolylbenzamides have been synthesized and shown to possess potent electrophysiological activity, comparable to known class III agents, indicating their viability for heart-related therapeutic applications (Morgan et al., 1990).
Inhibitors of TNF-alpha Converting Enzyme (TACE)
Compounds containing the 1H-imidazol-1-yl moiety have been identified as potent and selective inhibitors of TNF-alpha Converting Enzyme (TACE), showcasing their potential in suppressing inflammatory responses. Such compounds have demonstrated exceptional selectivity and potency in vitro, indicating their therapeutic promise in treating diseases where TNF-alpha plays a key role (Ott et al., 2008).
Antifungal and Antibacterial Agents
Research into imidazole analogues of fluoxetine has uncovered potent anti-Candida activity, surpassing that of miconazole and other clinical antifungal agents. This suggests the therapeutic potential of 1H-imidazol-1-yl compounds in developing new antifungal medications (Silvestri et al., 2004). Furthermore, certain derivatives have been explored for their specific activity against anaerobic bacteria, offering a new avenue for targeting these hard-to-treat bacterial infections (Dickens et al., 1991).
Anti-HIV Activity
Compounds with a nitroimidazole moiety, including those structurally related to the specified chemical, have been synthesized and evaluated for their anti-HIV activity. This research highlights the potential of such compounds in developing new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Anticancer Agents
The exploration of benzimidazoles bearing an oxadiazole nucleus, synthesized from structures similar to the specified chemical, has shown significant to good in vitro anticancer activity. This indicates the potential of such compounds in the development of new anticancer medications (Rashid et al., 2012).
properties
IUPAC Name |
(2S)-2-amino-N-(3-imidazol-1-ylpropyl)-3-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O.2ClH/c16-14(11-13-5-2-1-3-6-13)15(20)18-7-4-9-19-10-8-17-12-19;;/h1-3,5-6,8,10,12,14H,4,7,9,11,16H2,(H,18,20);2*1H/t14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWIZGOJPWKJME-UTLKBRERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCN2C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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